molecular formula C18H12N2O5S2 B3662468 (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3662468
M. Wt: 400.4 g/mol
InChI Key: ZTKJOGLOIGZPQY-PXNMLYILSA-N
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Description

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a benzodioxole moiety, a nitrobenzylidene group, and a thioxo-thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a suitable thioamide with a haloketone to form the thiazolidinone ring.

    Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced through a nucleophilic substitution reaction, where a benzodioxole derivative reacts with the thiazolidinone intermediate.

    Addition of the Nitrobenzylidene Group: The final step involves the condensation of the thiazolidinone derivative with a nitrobenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The benzodioxole and nitrobenzylidene groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs due to its unique structural features and biological activity.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.

    Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.

    Inducing Apoptosis: It can trigger programmed cell death in certain cell types, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a different position of the nitro group.

    (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(3-nitrobenzylidene)-2-oxo-1,3-thiazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.

Uniqueness

The uniqueness of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5S2/c21-17-16(8-11-2-1-3-13(6-11)20(22)23)27-18(26)19(17)9-12-4-5-14-15(7-12)25-10-24-14/h1-8H,9-10H2/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKJOGLOIGZPQY-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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